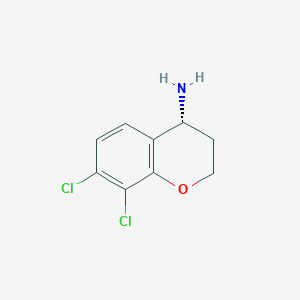

(R)-7,8-Dichlorochroman-4-amine

Description

Significance of Chiral Amines in Pharmaceutical Sciences and Lead Compound Development

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds. url.eduCurrent time information in Bangalore, IN. It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment. url.eduCurrent time information in Bangalore, IN. The significance of chirality stems from the fact that biological systems, such as enzymes and receptors, are themselves chiral. nih.gov This inherent chirality in biological targets means that they can differentiate between the enantiomers (non-superimposable mirror images) of a chiral drug.

This differentiation can lead to one enantiomer, the "eutomer," being responsible for the desired therapeutic effect, while the other enantiomer, the "distomer," may be less active, inactive, or even contribute to undesirable side effects. A tragic historical example of this is the drug thalidomide, where one enantiomer was effective against morning sickness, while the other was teratogenic. nih.gov Consequently, the use of single-enantiomer drugs can lead to simpler pharmacological profiles, improved therapeutic indices, and reduced potential for drug interactions. The development of stereoselective synthesis methods and chiral separation techniques has been crucial in allowing pharmaceutical chemists to access enantiomerically pure amines for lead compound development.

The Chroman-4-one Nucleus as a Privileged Scaffold in Bioactive Molecules

The chroman-4-one, or 4-chromanone, skeleton is a heterocyclic motif that is considered a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thus serving as a versatile starting point for the design of novel bioactive agents. The chroman-4-one structure, which consists of a benzene (B151609) ring fused to a dihydropyranone ring, is found in a variety of natural products and synthetic compounds with a wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.

The structural rigidity of the chroman-4-one nucleus, combined with the potential for substitution at various positions, allows for the fine-tuning of its biological activity. The derivatization of this scaffold has led to the development of compounds targeting a diverse set of pathologies. For instance, chroman-4-one derivatives have been investigated as potent and selective inhibitors of SIRT2, an enzyme implicated in cancer and neurodegenerative diseases.

Enantiomeric Purity and Stereospecificity in Pharmacological Activity: Focus on (R)-7,8-Dichlorochroman-4-amine

As discussed, the interaction of a chiral drug with its biological target is highly dependent on its three-dimensional structure. Enantiomeric purity, which is the measure of the excess of one enantiomer over the other in a sample, is therefore a critical factor in pharmacology. The specific spatial arrangement of atoms in a molecule, or its stereospecificity, dictates how well it can fit into the binding site of a protein, much like a key fits into a lock.

In the case of this compound, the "(R)" designation refers to the specific configuration of the chiral center at the 4-position of the chroman ring. This precise stereochemistry is expected to be a crucial determinant of its pharmacological profile. While comprehensive studies detailing the specific biological targets and pharmacological activity of this compound are not widely available in the peer-reviewed scientific literature, the principles of medicinal chemistry allow for an informed discussion of its potential.

The presence of two chlorine atoms at the 7 and 8 positions of the aromatic ring would significantly influence the electronic and lipophilic properties of the molecule. These properties are key factors in determining a drug's absorption, distribution, metabolism, excretion, and, ultimately, its activity. The specific (R)-configuration of the amine group would then govern the orientation of this substituted scaffold within a target binding site. It is hypothesized that the (S)-enantiomer would exhibit a different binding affinity and, consequently, a different pharmacological or toxicological profile. The development of this compound as a potential therapeutic agent would necessitate a thorough investigation into the biological activities of both the (R) and (S) enantiomers to establish a clear structure-activity relationship and to ensure that the desired therapeutic effects are maximized while minimizing potential off-target effects.

Structure

3D Structure

Properties

Molecular Formula |

C9H9Cl2NO |

|---|---|

Molecular Weight |

218.08 g/mol |

IUPAC Name |

(4R)-7,8-dichloro-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C9H9Cl2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2/t7-/m1/s1 |

InChI Key |

WUGRPYNFTPEPAC-SSDOTTSWSA-N |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=CC(=C2Cl)Cl |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 7,8 Dichlorochroman 4 Amine

Stereoselective Synthesis Approaches

The primary challenge in synthesizing (R)-7,8-Dichlorochroman-4-amine lies in controlling the stereochemistry at the C4 position of the chroman ring. Several stereoselective strategies can be employed to achieve this, primarily starting from the corresponding prochiral ketone, 7,8-Dichlorochroman-4-one.

Asymmetric Catalysis in Chiral Amine Synthesis

Asymmetric catalysis offers an efficient route to chiral amines by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A prominent method for the synthesis of chiral chroman-4-amines is the asymmetric reduction of the corresponding chroman-4-one.

One of the most effective methods is the Corey-Bakshi-Shibata (CBS) reduction. This method employs a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone to the corresponding (S)-alcohol. Subsequent inversion of the stereocenter is then required to obtain the desired (R)-amine.

A plausible reaction scheme would be:

Asymmetric Reduction: 7,8-Dichlorochroman-4-one is reduced using a borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex (BMS), in the presence of a catalytic amount of an (S)-CBS catalyst. This reaction typically yields the (S)-7,8-Dichlorochroman-4-ol with high enantiomeric excess (ee).

Mesylation: The resulting (S)-alcohol is then activated by conversion to a good leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride in the presence of a base.

Azide (B81097) Substitution: The mesylate undergoes an SN2 reaction with an azide source, such as sodium azide. This reaction proceeds with inversion of configuration, yielding (R)-4-azido-7,8-dichlorochroman.

Reduction of Azide: Finally, the azide is reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation to afford the target molecule, this compound. researchgate.net

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| (S)-CBS/BH3·SMe2 | Substituted Chroman-4-one | (S)-Chroman-4-ol | >95% |

This table illustrates the typical efficiency of the CBS reduction for producing chiral chromanols, a key intermediate.

Another catalytic approach is the asymmetric reductive amination of 7,8-Dichlorochroman-4-one. This would involve the in situ formation of an imine or enamine, followed by asymmetric hydrogenation using a chiral transition metal catalyst, often based on rhodium, iridium, or ruthenium complexed with chiral phosphine (B1218219) ligands. nih.gov

Enzymatic Synthesis and Biocatalysis for (R)-Enantiomer Production

Biocatalysis has emerged as a powerful and green alternative for the synthesis of enantiopure amines. Enzymes operate under mild conditions and often exhibit exquisite stereoselectivity.

Transaminases (TAs) , also known as aminotransferases, are particularly well-suited for this purpose. An (R)-selective transaminase could be used to directly convert 7,8-Dichlorochroman-4-one into this compound. This reaction requires an amine donor, such as isopropylamine, which is converted to acetone (B3395972) as a byproduct. The equilibrium can be driven towards the product by using a large excess of the amine donor or by removing the acetone byproduct. nih.gov

| Enzyme Type | Reaction | Stereoselectivity | Key Advantage |

| (R)-selective Transaminase | Reductive amination of a prochiral ketone | High (often >99% ee) | Direct conversion to the desired amine |

| Lipase (B570770) | Kinetic resolution of a racemic amine | High | Effective for separating enantiomers |

This table compares two common enzymatic strategies for producing chiral amines.

Alternatively, a lipase-catalyzed kinetic resolution of a racemic mixture of 7,8-Dichlorochroman-4-amine (B12213631) could be employed. In this approach, a lipase is used to selectively acylate one of the enantiomers, typically the (S)-enantiomer, in the presence of an acyl donor. The acylated (S)-amine can then be easily separated from the unreacted (R)-amine. sigmaaldrich.com While effective, this method has a maximum theoretical yield of 50% for the desired enantiomer.

Chiral Auxiliary-Mediated Transformations

The use of chiral auxiliaries is a classical yet reliable method for stereoselective synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction towards the formation of a single diastereomer.

For the synthesis of this compound, a chiral auxiliary such as a sulfinamide, for example, (R)-tert-butanesulfinamide, could be condensed with 7,8-Dichlorochroman-4-one to form a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of the C=N bond, for instance with a hydride reagent, would predominantly yield one diastereomer of the sulfinamide adduct. The final step involves the acidic cleavage of the sulfinyl group to release the enantiomerically enriched (R)-amine. yale.edu The stereochemical outcome is dictated by the stereochemistry of the auxiliary and the directing effect of the bulky tert-butyl group. nih.govharvard.edu

Total Synthesis Strategies for Dichlorochromanamines

The total synthesis of this compound would logically commence with the construction of the 7,8-dichlorochroman-4-one core. A common and effective method for synthesizing the chromanone skeleton is the intramolecular oxa-Michael addition.

A plausible synthetic route would start from a suitably substituted phenol, namely 2,3-dichlorophenol. The synthesis could proceed as follows:

Friedel-Crafts Acylation: 2,3-Dichlorophenol can be acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to introduce the acetyl group ortho to the hydroxyl group, yielding 2'-hydroxy-3',4'-dichloroacetophenone.

Formation of the Chromanone Ring: The resulting acetophenone (B1666503) can then be reacted with a suitable aldehyde, such as formaldehyde (B43269) or its equivalent, in a base-catalyzed reaction. This proceeds via an initial aldol (B89426) condensation followed by an intramolecular oxa-Michael addition to close the heterocyclic ring, affording 7,8-Dichlorochroman-4-one. nih.govacs.org

Enantioselective Conversion: The resulting prochiral ketone would then be subjected to one of the stereoselective methods described in section 2.1 to produce the final this compound.

Optimization of Reaction Conditions and Yields for Enantiopure this compound

Achieving high yields and enantiopurity requires careful optimization of reaction conditions. For asymmetric catalytic reductions, key parameters to consider include:

Catalyst Loading: Minimizing the amount of catalyst used without compromising yield or enantioselectivity is crucial for cost-effectiveness.

Temperature: Lower temperatures often lead to higher enantioselectivity but may require longer reaction times.

Solvent: The choice of solvent can significantly impact both the rate and stereochemical outcome of the reaction.

Reducing Agent: The nature and stoichiometry of the borane source in a CBS reduction can influence the reaction's efficiency.

In enzymatic reactions, optimization would focus on pH, temperature, substrate concentration, and the choice of co-solvents to enhance enzyme activity and stability. For chiral auxiliary-based methods, the choice of reducing agent and reaction conditions for the cleavage of the auxiliary are critical to prevent racemization.

Isolation and Purification Techniques for Chiral Compounds

Once the stereoselective synthesis is complete, the enantiomeric purity of the product must be confirmed and, if necessary, enhanced.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common analytical technique to determine the enantiomeric excess of a chiral compound. It utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Diastereomeric Salt Crystallization: A highly effective method for purifying chiral amines is the formation of diastereomeric salts. The racemic or enantiomerically enriched amine is reacted with a chiral acid, such as (R)-mandelic acid or D-tartaric acid. researchgate.net The resulting diastereomeric salts have different physical properties, including solubility, allowing for their separation by fractional crystallization. After separation, the desired amine enantiomer can be liberated by treatment with a base. This technique can often be used to upgrade a product to >99% ee.

| Purification Technique | Principle | Application |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Analytical determination of ee; preparative separation |

| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities | Large-scale purification and enantiomeric enrichment |

This table outlines common techniques for the isolation and purification of chiral compounds.

By employing these advanced synthetic and purification methodologies, this compound can be obtained with high chemical and enantiomeric purity, making it suitable for further investigation in various scientific fields.

Computational Chemistry and Molecular Modeling of R 7,8 Dichlorochroman 4 Amine

Molecular Docking Simulations and Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (R)-7,8-Dichlorochroman-4-amine, this would involve predicting its binding mode within the active site of a protein target.

Binding Affinity Prediction and Conformational Analysis

A primary goal of molecular docking is to estimate the binding affinity, often expressed as a scoring function, which correlates with the binding free energy. A lower (more negative) score typically indicates a more stable protein-ligand complex. For this compound, a range of docking scores would be calculated to predict its affinity for a given target.

Conformational analysis is integral to this process. The three-dimensional shape of this compound is not rigid and can adopt various low-energy conformations. Docking algorithms explore these different conformations to find the one that best fits into the binding site of the target protein. The results would typically be presented in a table format.

Table 1: Hypothetical Docking Scores and Conformational Energy for this compound with a Target Protein

| Docking Pose | Binding Affinity (kcal/mol) | Ligand Conformational Energy (kcal/mol) |

| 1 | -9.5 | 1.2 |

| 2 | -9.2 | 0.8 |

| 3 | -8.9 | 1.5 |

Identification of Key Interacting Residues and Binding Pockets

Once the optimal binding pose is predicted, the specific interactions between this compound and the amino acid residues of the target protein can be analyzed. These interactions are crucial for stabilizing the complex and can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Identifying these key residues helps in understanding the mechanism of action and can guide the design of more potent analogs.

For this compound, one might expect the amine group to act as a hydrogen bond donor, while the dichlorinated benzene (B151609) ring could engage in hydrophobic and halogen bonding interactions within the binding pocket.

Table 2: Predicted Interacting Residues and Interaction Types for this compound

| Interacting Residue | Interaction Type | Distance (Å) |

| Aspartic Acid 121 | Hydrogen Bond | 2.8 |

| Tyrosine 85 | Pi-Pi Stacking | 4.5 |

| Leucine 78 | Hydrophobic | 3.9 |

| Threonine 123 | Halogen Bond | 3.2 |

Flexible-Ligand:Rigid-Receptor and Flexible-Ligand:Flexible-Receptor Docking Protocols

The complexity and biological relevance of docking simulations can be enhanced by considering the flexibility of the ligand and the receptor.

Flexible-Ligand:Rigid-Receptor Docking: This is the most common approach where the ligand (this compound) is treated as flexible, while the protein target is held rigid. This method is computationally efficient and can provide valuable insights, but it does not account for the induced-fit phenomenon where the protein structure adapts to the binding ligand.

Flexible-Ligand:Flexible-Receptor Docking: This more advanced approach allows for flexibility in both the ligand and specific amino acid side chains within the protein's binding site. While computationally more demanding, it can yield more accurate predictions of the binding mode and affinity, as it better mimics the dynamic nature of protein-ligand interactions in a biological system. johnshopkins.edu Methods like ensemble docking, where the ligand is docked into multiple conformations of the receptor, can be employed to account for protein flexibility.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of analogs of this compound, their experimentally determined biological activities (e.g., IC50 values) would be correlated with their calculated molecular descriptors. The resulting mathematical model could then be used to predict the activity of new, unsynthesized compounds. These models are invaluable for prioritizing which compounds to synthesize and test, thereby saving time and resources.

Descriptor Selection and Validation Methods

The success of a QSAR model depends heavily on the choice of molecular descriptors and rigorous validation.

Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure and properties. They can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity.

3D descriptors: Molecular shape, surface area.

Physicochemical parameters: LogP (lipophilicity), pKa (acidity/basicity).

Validation Methods: To ensure a QSAR model is robust and has predictive power, it must be validated. Common validation techniques include:

Internal validation: Cross-validation techniques like leave-one-out (LOO) are used to assess the internal consistency of the model.

External validation: The model's predictive ability is tested on an external set of compounds that were not used in the model's development.

Table 3: Example of Molecular Descriptors for a Hypothetical QSAR Model

| Descriptor | Description |

| Molecular Weight | Mass of the molecule |

| LogP | Octanol-water partition coefficient |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms |

| Number of Hydrogen Bond Donors | Count of atoms that can donate a hydrogen bond |

| Number of Rotatable Bonds | Count of bonds that allow free rotation |

Advanced Machine Learning Algorithms in QSAR

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org For a compound like this compound, QSAR models can be instrumental in predicting its potential biological effects and in guiding the design of more potent analogs. The process involves creating a model that relates predictor variables (molecular descriptors) to the response variable (biological activity). wikipedia.org Modern QSAR studies have moved beyond traditional linear regression, increasingly employing sophisticated machine learning (ML) algorithms to capture complex, non-linear relationships between structure and activity. dromicslabs.comneuraldesigner.com

The development of a robust ML-based QSAR model for this compound and its analogs would follow a standardized workflow. neovarsity.orgresearchgate.net This process begins with the compilation and curation of a high-quality dataset of molecules with their experimentally determined biological activities (e.g., IC50 values). protoqsar.com For each molecule, a diverse set of numerical molecular descriptors, which encode structural, physicochemical, and electronic properties, are calculated. protoqsar.com To prevent model overfitting and enhance interpretability, feature selection techniques are applied to identify the most relevant descriptors. oup.com The dataset is then divided into a training set, for building the model, and a test set, for evaluating its predictive power on unseen data. neovarsity.org

Several advanced machine learning algorithms are particularly well-suited for QSAR modeling: researchgate.netdrugtargetreview.com

Support Vector Machines (SVM): SVM is a powerful algorithm for both classification (predicting whether a compound is active or inactive) and regression (predicting a continuous activity value). nih.govcresset-group.com It works by finding an optimal hyperplane that separates data points into different classes or best fits the data for regression. cresset-group.com SVM is effective in high-dimensional spaces, which is common when using a large number of molecular descriptors, and can model non-linear relationships using different kernel functions. quantumzeitgeist.compsu.edunih.gov

Random Forest (RF): RF is an ensemble learning method that constructs multiple decision trees during training and outputs the mode of the classes (classification) or the mean prediction (regression) of the individual trees. nih.govacs.org RF is known for its high accuracy and robustness against overfitting. acs.orgresearchgate.net An additional advantage is its ability to provide a measure of descriptor importance, offering insights into which molecular features are most critical for the biological activity of compounds like this compound. nih.gov

Gradient Boosting Machines (GBM): Algorithms like Gradient Boosting, XGBoost, and LightGBM are also ensemble techniques that build models in a sequential, stage-wise fashion. nih.govresearchgate.net Each new model corrects the errors of its predecessor, leading to highly accurate predictive models. nih.gov LightGBM, in particular, is noted for its high speed and efficiency, making it suitable for large datasets. researchgate.netresearchgate.net

The performance of these different models is rigorously evaluated using various statistical metrics. For regression models, the coefficient of determination (R²) and Mean Squared Error (MSE) are common, while classification models are assessed using metrics like Accuracy, Precision, Recall, and the Area Under the Receiver Operating Characteristic Curve (AUC). nih.gov

The following table provides an illustrative comparison of the performance of different machine learning algorithms in a hypothetical QSAR study on a series of chroman-4-amine (B2768764) derivatives, including this compound, for predicting inhibitory activity against a specific biological target.

Table 1: Illustrative Performance of Machine Learning Models for QSAR Prediction This table presents hypothetical data for demonstration purposes.

| Machine Learning Algorithm | R² (Training Set) | R² (Test Set) | MSE (Test Set) | Notes |

|---|---|---|---|---|

| Support Vector Machine (SVM) | 0.92 | 0.85 | 0.18 | Strong performance, good for non-linear data. |

| Random Forest (RF) | 0.95 | 0.88 | 0.15 | High accuracy and provides feature importance. |

| Gradient Boosting (LightGBM) | 0.96 | 0.87 | 0.16 | Very fast training, comparable accuracy to RF. researchgate.net |

| Multiple Linear Regression (MLR) | 0.65 | 0.60 | 0.45 | Baseline linear model, struggles with complexity. |

Ultimately, the goal of applying these advanced ML algorithms is to generate a predictive QSAR model that can be used to virtually screen new, untested derivatives of this compound, prioritizing the synthesis and testing of compounds with the highest predicted activity. drugtargetreview.com

Molecular Dynamics (MD) Simulations and Conformational Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide critical insights into its dynamic behavior, conformational flexibility, and stability in various environments, such as in aqueous solution or when bound to a biological target.

The process of an MD simulation involves first defining a system, which includes the molecule of interest (this compound) and its surrounding environment (e.g., a box of water molecules). A force field—a set of empirical energy functions and parameters—is chosen to describe the potential energy and forces between atoms. Newton's equations of motion are then solved iteratively for each atom in the system, generating a trajectory that describes how the positions and velocities of the atoms change over a specific period, typically from nanoseconds to microseconds.

A key application of MD simulations for this compound is the exploration of its conformational landscape. The chroman ring system is not planar, and the amine substituent at the chiral center can adopt various orientations. MD simulations allow for the sampling of these different conformations and the determination of their relative energies and populations. By analyzing the simulation trajectory, one can identify the most stable, low-energy conformations that the molecule is likely to adopt. This information is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape, or "bioactive conformation," that allows it to bind effectively to its target.

Conformational stability can be assessed by analyzing various parameters from the MD simulation, such as the root-mean-square deviation (RMSD) of the atomic positions over time. A stable conformation will exhibit smaller fluctuations in its RMSD. Furthermore, clustering analysis can be performed on the trajectory to group similar conformations together and identify the most populated conformational states.

The following table illustrates the type of data that could be generated from an MD simulation to analyze the conformational stability of this compound.

Table 2: Illustrative Conformational Analysis from a 100 ns MD Simulation This table presents hypothetical data for demonstration purposes.

| Conformational Cluster | Population (%) | Average RMSD (Å) | Relative Energy (kcal/mol) | Key Dihedral Angle (C3-C4-N-H) |

|---|---|---|---|---|

| 1 | 75.2 | 0.85 | 0.00 | -65° (Gauche) |

| 2 | 18.5 | 1.25 | 1.5 | +175° (Anti) |

| 3 | 6.3 | 1.90 | 2.8 | +55° (Gauche) |

This analysis can reveal the preferred orientation of the amine group relative to the chroman ring, which is a critical determinant of its interaction with biological macromolecules. Understanding the conformational preferences and stability of this compound is therefore essential for rationalizing its structure-activity relationship and for designing analogs with improved binding affinity and biological function.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

To gain a deeper understanding of the intrinsic properties of this compound, quantum mechanical calculations are employed. Methods like ab initio Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT), are used to solve the electronic Schrödinger equation, providing detailed information about the molecule's electronic structure. These calculations are fundamental to understanding its reactivity, spectroscopic properties, and intermolecular interactions.

DFT has become the method of choice for many applications due to its favorable balance of computational cost and accuracy. In a typical DFT calculation for this compound, the molecule's geometry is first optimized to find its lowest energy structure. From this optimized structure, a wide range of electronic properties can be calculated:

Electron Distribution and Molecular Orbitals: DFT calculations reveal how electron density is distributed across the molecule. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Electrostatic Potential (ESP): An ESP map can be generated to visualize the electrostatic potential on the molecule's surface. This map highlights regions that are electron-rich (negative potential, typically near the oxygen and chlorine atoms) and electron-poor (positive potential, typically near the amine hydrogens), which are crucial for identifying potential sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.

Atomic Charges: Various schemes (e.g., Mulliken, Natural Bond Orbital - NBO) can be used to calculate the partial atomic charges on each atom. This data quantifies the electron distribution and helps in understanding the polarity of bonds and the nature of intermolecular interactions.

These calculated properties provide a quantum chemical basis for the molecule's behavior. For instance, the locations of the HOMO and LUMO can suggest how this compound might interact with a biological target at an electronic level, while the ESP map can guide the understanding of its binding orientation within a protein's active site.

The table below presents a hypothetical set of electronic properties for this compound calculated using DFT.

Table 3: Illustrative DFT-Calculated Electronic Properties (B3LYP/6-31G)* This table presents hypothetical data for demonstration purposes.

| Property | Value | Interpretation |

|---|---|---|

| Energy of HOMO | -6.8 eV | Indicates electron-donating capability. |

| Energy of LUMO | -0.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 6.3 eV | Suggests high chemical stability. |

| Dipole Moment | 2.5 D | Indicates the molecule is moderately polar. |

| NBO Charge on N | -0.85 e | The nitrogen atom is a site of high electron density. |

| NBO Charge on C7-Cl | -0.15 e | Chlorine atoms withdraw electron density. |

| NBO Charge on C8-Cl | -0.16 e | Chlorine atoms withdraw electron density. |

By analyzing these electronic parameters, researchers can build a comprehensive picture of the chemical nature of this compound, which complements the structural and dynamic information obtained from methods like MD simulations and is essential for predicting its interactions and reactivity.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of ligand-based drug design and is particularly useful when the three-dimensional structure of the biological target is unknown. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific target receptor and to trigger (or block) its biological response.

For this compound, a pharmacophore model would be developed based on a set of known active molecules with similar structural scaffolds. The process involves aligning these active compounds and identifying the common chemical features responsible for their activity. These features typically include:

Hydrogen Bond Acceptors (e.g., the ether oxygen in the chroman ring)

Hydrogen Bond Donors (e.g., the amine group)

Aromatic Rings

Hydrophobic/Lipophilic Centers (e.g., the dichlorinated benzene ring)

Positive/Negative Ionizable Features

The resulting pharmacophore model is essentially a 3D map of these features with specific distance constraints between them. This model serves as a powerful 3D query for virtual screening. Large chemical databases, containing millions of diverse compounds, can be rapidly searched to identify molecules that match the pharmacophore model. This process filters the vast chemical space to a manageable number of "hits" that are predicted to have the desired biological activity.

The identified hits, which may have completely different core structures (scaffold hopping) from this compound but share the same crucial pharmacophoric features, can then be acquired or synthesized for biological testing. This approach accelerates the discovery of novel lead compounds.

A hypothetical pharmacophore model derived from a series of active chroman-4-amine analogs might consist of the features outlined in the table below.

Table 4: Illustrative Pharmacophore Model Features for a Chroman-4-amine Analog Series This table presents hypothetical data for demonstration purposes.

| Feature ID | Feature Type | Location Constraint | Vectority (if applicable) |

|---|---|---|---|

| HBA1 | Hydrogen Bond Acceptor | Chroman ether oxygen | Yes |

| HBD1 | Hydrogen Bond Donor | Primary amine group | Yes |

| AR1 | Aromatic Ring | Benzene ring of chroman | N/A |

| HY1 | Hydrophobic | Dichloro-substituted region | N/A |

| PI1 | Positive Ionizable | Protonated amine (at physiological pH) | N/A |

By using this pharmacophore model as a filter, virtual screening can efficiently identify new molecules that are structurally diverse yet functionally similar to this compound, thereby expanding the potential for discovering novel and effective therapeutic agents.

Molecular Pharmacology and Target Interaction Profiling of R 7,8 Dichlorochroman 4 Amine

Investigation of Receptor Binding Profiles

No publicly accessible studies detailing the receptor binding profile of (R)-7,8-Dichlorochroman-4-amine were identified.

Radioligand Binding Assays for Receptor Affinity

Information regarding the affinity of this compound for various receptors, as determined by radioligand binding assays, is not available in the current body of scientific literature. Data tables of binding affinities (Kᵢ) or IC₅₀ values against a panel of receptors (such as aminergic, cholinergic, opioid, or other G-protein coupled receptors and ion channels) could not be compiled due to the absence of primary research data.

Ligand-Protein Interaction Kinetics

There is no available research that has characterized the kinetics of interaction between this compound and any specific protein targets. Consequently, data on association (kₒₙ) and dissociation (kₒբբ) rate constants, or the resulting equilibrium dissociation constant (Kₐ), are not available.

Enzyme Inhibition Studies and Mechanistic Elucidation

No studies were found that specifically investigated the inhibitory effects of this compound on any enzymes.

Determination of Inhibition Constants (e.g., IC₅₀, Kᵢ)

Due to the lack of enzyme inhibition studies, there are no reported half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) values for this compound against any enzymatic targets.

Reversibility and Irreversibility of Enzyme Inhibition

Without primary data on enzyme interactions, the nature of any potential enzyme inhibition by this compound, whether reversible or irreversible, remains uncharacterized.

Characterization of Molecular Targets

The specific molecular targets of this compound have not been identified or characterized in the available scientific literature. While research exists on structurally related chromane (B1220400) derivatives, this information cannot be reliably extrapolated to the specific dichlorinated R-enantiomer .

Information regarding this compound remains largely uncharacterized in publicly accessible scientific literature, preventing a detailed analysis of its molecular pharmacology and cellular activities.

Extensive searches for specific research findings on this compound have yielded no dedicated studies outlining its molecular target interactions or its effects in cellular assays. As a result, the following sections on its putative target proteins, binding mechanisms, and in vitro biological activity cannot be populated with the specific, data-rich content requested.

The scientific community relies on published research to understand the pharmacological profiles of chemical compounds. In the case of this compound, such detailed investigations into its biological effects, including target identification, allosteric or orthosteric binding mechanisms, and impact on cellular pathways, are not available in the public domain. Methodologies such as fluorescence polarization assays to study protein-protein interactions and functional assays to measure enzyme activity in cell lysates are standard in drug discovery and molecular pharmacology. mdpi.comnih.govnih.gov However, there is no evidence of these techniques being applied to this compound in the available literature.

Similarly, discussions on allosteric modulation versus orthosteric binding are crucial for understanding how a compound exerts its effects at a receptor level. nih.govmdpi.com Allosteric modulators bind to a site distinct from the primary (orthosteric) binding site, altering the receptor's affinity or efficacy for its natural ligand. nih.gov This can offer therapeutic advantages, including greater specificity and a more nuanced modulation of signaling pathways. nih.govmdpi.com Without experimental data, it is impossible to determine if this compound acts through either of these mechanisms.

Therefore, the requested in-depth article with detailed research findings and data tables on this compound cannot be generated at this time due to the absence of foundational scientific research on this specific compound.

Structure Activity Relationship Sar and Rational Design of R 7,8 Dichlorochroman 4 Amine Derivatives

Impact of Stereochemistry on Molecular Recognition and Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds such as (R)-7,8-Dichlorochroman-4-amine. nih.govnih.govresearchgate.net The three-dimensional arrangement of atoms in a molecule dictates its ability to interact with specific biological targets, such as enzymes and receptors, which are themselves chiral. researchgate.net For many classes of compounds, one enantiomer exhibits significantly higher potency or a different pharmacological profile compared to its mirror image. nih.govresearchgate.net This stereospecificity arises from the precise complementary fit required between a ligand and its binding site.

In the context of chroman-4-amine (B2768764) derivatives, the orientation of the amine group at the C4 position is critical for molecular recognition. The (R)-enantiomer will present its substituents in a distinct spatial orientation compared to the (S)-enantiomer, leading to differential interactions with target proteins. These interactions can include hydrogen bonding, hydrophobic interactions, and electrostatic interactions, the sum of which determines the binding affinity and subsequent biological response. While specific studies on the enantiomers of 7,8-dichlorochroman-4-amine (B12213631) are not extensively detailed in publicly available literature, the principle of enantioselectivity is a cornerstone of medicinal chemistry. researchgate.net For instance, in other chiral molecules, differences in activity between enantiomers can be dramatic, with one being a potent therapeutic agent while the other is inactive or even contributes to undesirable side effects. It is therefore a common strategy in drug discovery to isolate and advance the more active enantiomer. nih.govresearchgate.net

Systematic Chemical Modification Strategies

The rational design of analogs of this compound involves systematic chemical modifications to explore and optimize its biological activity. These strategies aim to enhance potency, selectivity, and pharmacokinetic properties.

Modifications to the chroman ring and the amine moiety of this compound can significantly influence its pharmacological profile. The nature and position of substituents on the aromatic portion of the chroman ring can affect electronic properties, lipophilicity, and steric interactions with the target binding site. The 7,8-dichloro substitution pattern itself is a key feature, and altering this could lead to changes in activity. For example, replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups would modulate the electronic character of the aromatic ring.

Similarly, modifications to the amine group at the C4 position are a common strategy for tuning activity. This can include N-alkylation with various alkyl groups (e.g., methyl, ethyl) or the introduction of more complex substituents. Such changes can alter the basicity of the amine, its hydrogen bonding capacity, and its steric bulk, all of which are critical for molecular interactions.

A hypothetical exploration of substituent effects could be represented in the following table, illustrating potential modifications and their predicted impact on activity based on general medicinal chemistry principles.

| Modification | Position | Substituent | Predicted Effect on Activity |

| Chroman Ring | C7, C8 | F, Br, I | Modulation of electronic and steric properties |

| Chroman Ring | C6 | CH3, OCH3 | Alteration of lipophilicity and electronic character |

| Amine Moiety | N4 | Methyl, Ethyl | Increased lipophilicity, potential for enhanced binding |

| Amine Moiety | N4 | Acetyl | Reduced basicity, potential for altered binding mode |

Isosteric and bioisosteric replacements are a fundamental strategy in medicinal chemistry to fine-tune the properties of a lead compound. cambridgemedchemconsulting.com Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can lead to similar biological activity. drughunter.comnih.gov This approach can be used to improve potency, selectivity, and metabolic stability, or to reduce toxicity. cambridgemedchemconsulting.comdrughunter.com

For this compound, bioisosteric replacements could be considered for various parts of the molecule. For example, the chlorine atoms could potentially be replaced by other groups of similar size and electronic character, such as a trifluoromethyl group. The ether oxygen in the chroman ring could be replaced with a sulfur atom (thiochroman) or a methylene (B1212753) group (tetrahydronaphthalene), which would alter the geometry and electronic properties of the heterocyclic ring.

The following table provides examples of potential bioisosteric replacements for different moieties of this compound.

| Original Moiety | Bioisosteric Replacement | Rationale |

| Chlorine | Trifluoromethyl (CF3) | Similar size, strong electron-withdrawing properties |

| Ether Oxygen (-O-) | Thioether (-S-) | Alters bond angles and electronic properties |

| Amine (-NH2) | Hydroxyl (-OH), Methylamino (-NHCH3) | Modifies hydrogen bonding capacity and basicity |

| Benzene (B151609) Ring | Pyridine, Thiophene | Introduces heteroatoms, alters electronic distribution |

Introducing conformational constraints into a molecule by creating bridged or rigidified analogs can be a powerful strategy to enhance binding affinity and selectivity. By reducing the number of accessible conformations, the molecule can be "locked" into a bioactive conformation, which can lead to a more favorable entropic contribution to binding. This approach can also provide valuable insights into the three-dimensional requirements of the binding pocket.

For this compound, rigidification could be achieved by introducing a bridge between different positions of the chroman scaffold. For example, an alkyl chain could be used to connect the amine nitrogen to another part of the molecule, creating a bicyclic or polycyclic system. The design of such analogs requires careful consideration of the desired geometry to ensure that the key interacting groups are presented in the optimal orientation for binding to the biological target.

Correlations Between Structural Features and Molecular Interactions

The biological activity of this compound derivatives is directly correlated with their structural features and the resulting molecular interactions with their target. Key structural elements that likely contribute to binding include:

The Chroman Ring System: This bicyclic scaffold provides a rigid framework that positions the other functional groups in a defined spatial arrangement. The aromatic portion can engage in pi-stacking or hydrophobic interactions with the target protein.

The Dichloro Substituents: The chlorine atoms at the C7 and C8 positions significantly influence the electronic properties of the aromatic ring and can participate in halogen bonding or other specific interactions with the binding site.

The C4-Amine Group: The amine group is likely a key pharmacophoric feature, capable of forming hydrogen bonds and salt bridges with acidic residues in the binding pocket. Its basicity and the nature of its substituents are critical for these interactions.

The Chiral Center at C4: The (R)-configuration dictates the specific three-dimensional orientation of the amine group relative to the chroman ring, ensuring a precise fit with a chiral binding site.

Structure-activity relationship studies would aim to build a model that correlates these structural features with observed biological activity. For instance, a quantitative structure-activity relationship (QSAR) model could be developed to relate physicochemical properties (such as lipophilicity, electronic parameters, and steric descriptors) of a series of analogs to their potency.

Design Principles for Enhanced Target Selectivity and Potency

The rational design of more potent and selective analogs of this compound would be guided by several key principles of medicinal chemistry. nih.gov

Exploiting Target-Specific Interactions: To enhance selectivity, modifications should be designed to introduce interactions that are favorable with the intended target but unfavorable with off-target proteins. nih.gov This could involve introducing substituents that exploit unique features of the target's binding site, such as a specific pocket or a particular amino acid residue.

Conformational Restriction: As discussed previously, rigidifying the molecule can pre-organize it into the bioactive conformation, leading to increased potency. nih.gov

Modulation of Physicochemical Properties: Optimizing properties such as lipophilicity (logP) and pKa is crucial for improving both potency and pharmacokinetic properties. For example, excessively high lipophilicity can lead to non-specific binding and poor solubility.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking and molecular dynamics can be employed to guide the design of new analogs. These techniques allow for the visualization of how a compound fits into the binding site and can help to identify opportunities for improving interactions.

The iterative application of these design principles, coupled with chemical synthesis and biological evaluation, forms the basis of a rational drug discovery program aimed at identifying derivatives of this compound with improved therapeutic potential.

Future Perspectives in R 7,8 Dichlorochroman 4 Amine Research

Development of Novel Synthetic Routes for Chiral Chromanamines

The efficient and stereoselective synthesis of chiral chromanamines, including (R)-7,8-Dichlorochroman-4-amine, is a critical area for future development. While classical methods exist, the focus is shifting towards more sustainable, atom-economical, and highly enantioselective routes.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. Future research will likely focus on the development of novel bifunctional organocatalysts, such as those based on squaramide or cinchona alkaloids, to achieve high yields and enantioselectivities in the synthesis of chroman-4-amines. These catalysts can activate both the nucleophile and the electrophile, enabling precise stereocontrol in reactions like Michael additions and Mannich-type reactions. For instance, a squaramide-catalyzed domino reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins has been shown to produce chiral chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities. researchgate.net

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes, particularly transaminases, for the asymmetric synthesis of chiral amines is a rapidly growing field. uab.catuab.catnih.gov Future efforts will likely involve the engineering of transaminases with improved substrate scope and stability to accommodate bulky substrates like dichlorinated chromanones. nih.govmdpi.com Chemoenzymatic approaches, combining the strengths of both chemical and enzymatic catalysis, will also be pivotal. For example, a chemical step could be used to synthesize the prochiral ketone precursor, followed by an enzymatic step for the stereoselective amination.

Below is a table summarizing potential novel synthetic approaches for chiral chromanamines:

| Synthetic Approach | Catalyst/Enzyme | Key Advantages | Potential Challenges |

| Organocatalytic Domino Reaction | Squaramide-based bifunctional catalyst | High enantioselectivity, atom economy, operational simplicity. | Catalyst loading, substrate scope limitations. |

| Asymmetric Hydrogenation | Transition metal complexes (e.g., Palladium with chiral ligands) | High turnover numbers, excellent enantioselectivities. acs.org | Metal contamination, sensitivity to air and moisture. |

| Biocatalytic Asymmetric Amination | Engineered (R)-selective transaminase | High enantiopurity, mild reaction conditions, environmentally friendly. nih.govmdpi.com | Substrate inhibition, unfavorable reaction equilibria. nih.gov |

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is poised to accelerate the discovery and optimization of this compound-based compounds. Advanced computational techniques can provide deep insights into reaction mechanisms, predict biological activity, and guide the design of more potent and selective molecules.

Computational Prediction of Enantioselectivity: Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are increasingly being used to elucidate the mechanisms of asymmetric reactions and to predict the stereochemical outcome. researchgate.netnih.govnih.govresearchgate.net These computational studies can help in the rational design of new chiral catalysts and in optimizing reaction conditions to favor the desired enantiomer. rsc.orgnih.gov For instance, DFT calculations can be employed to understand the transition states in organocatalytic reactions, revealing the key interactions that govern enantioselectivity. researchgate.net

In Silico Screening and Target Identification: Virtual screening and molecular docking are powerful tools for identifying potential biological targets for this compound and its derivatives. By docking the compound into the binding sites of various proteins, researchers can predict its binding affinity and mode of interaction, thereby prioritizing targets for experimental validation. Pharmacophore modeling can further refine this process by identifying the essential structural features required for biological activity.

The integration of these approaches is summarized in the table below:

| Integrated Approach | Computational Tools | Experimental Validation | Expected Outcome |

| Catalyst Design and Optimization | DFT, QM/MM deeporigin.comarxiv.orgcecam.org | Synthesis and testing of novel catalysts, kinetic studies. | Highly efficient and selective synthetic routes. |

| Target Identification and Validation | Molecular docking, pharmacophore modeling, virtual screening. | In vitro binding assays, enzymatic assays, cell-based assays. | Identification of novel biological targets and mechanisms of action. |

| Structure-Activity Relationship (SAR) Studies | QSAR, 3D-QSAR. | Synthesis and biological evaluation of analog libraries. | Optimization of lead compounds for improved potency and selectivity. |

Expansion of Molecular Target Space Investigation

While the initial research on chromanamine derivatives may have focused on a limited set of biological targets, future investigations should aim to broaden this scope. The unique physicochemical properties of this compound suggest that it may interact with a diverse range of proteins, opening up new avenues for therapeutic intervention.

Systematic Screening against Target Families: A systematic approach to target identification could involve screening the compound against large panels of receptors, enzymes, and ion channels. This could be achieved through high-throughput screening (HTS) campaigns or through collaborations with specialized screening centers.

Chemoproteomics Approaches: Modern chemoproteomics techniques, such as affinity chromatography coupled with mass spectrometry, can be employed to identify the direct binding partners of this compound in a cellular context. This unbiased approach can reveal novel and unexpected targets that might not be identified through traditional methods.

Potential target classes for investigation are outlined below:

| Target Class | Rationale | Potential Therapeutic Areas |

| G-Protein Coupled Receptors (GPCRs) | Many CNS-active drugs target GPCRs. | Neurological and psychiatric disorders. |

| Kinases | Kinases are key regulators of cellular signaling and are often dysregulated in cancer. | Oncology, inflammatory diseases. |

| Ion Channels | Ion channels are involved in a wide range of physiological processes. | Cardiovascular diseases, epilepsy, pain. |

| Epigenetic Targets | Modulation of epigenetic enzymes is a promising strategy for cancer therapy. | Oncology. |

Applications in Chemical Biology as a Molecular Probe

Beyond its potential as a therapeutic agent, this compound can be developed into a valuable molecular probe for studying biological systems. By incorporating reporter groups such as fluorophores or photo-activatable moieties, this compound can be used to visualize, track, and identify its molecular targets in living cells. ox.ac.uk

Fluorescent Probes for Cellular Imaging: The chroman scaffold can be chemically modified to include a fluorescent dye. researchgate.netmdpi.comnih.gov Such fluorescent probes would allow for the visualization of the subcellular localization of the compound and its target proteins using techniques like confocal microscopy. This can provide valuable information about the compound's mechanism of action and its engagement with its target in a native cellular environment.

Photoaffinity and Clickable Probes for Target Identification: To definitively identify the binding partners of this compound, photoaffinity labeling and "click chemistry" approaches can be employed. researchgate.netnih.govnih.gov A photo-reactive group (e.g., a diazirine or benzophenone) and a clickable handle (e.g., an alkyne or azide) can be incorporated into the molecule. nih.govunimi.itenamine.net Upon UV irradiation, the probe will covalently bind to its target, which can then be isolated and identified using mass spectrometry.

The development of such molecular probes is outlined in the table below:

| Probe Type | Key Features | Application |

| Fluorescent Probe | Contains a fluorophore for visualization. nih.gov | Live-cell imaging, tracking subcellular localization. mdpi.com |

| Photoaffinity Probe | Contains a photo-activatable cross-linking group. enamine.net | Covalent labeling and identification of target proteins. |

| Clickable Probe | Contains a bioorthogonal handle for "click" reactions. researchgate.netnih.gov | Target enrichment and identification via mass spectrometry. |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, not only as a promising lead for new medicines but also as a sophisticated tool to unravel the complexities of biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.